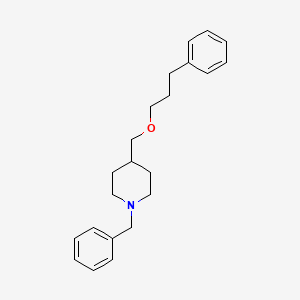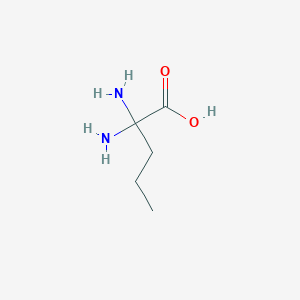
2-Aminonorvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminonorvaline: is an amino acid with the chemical formula CH₃(CH₂)₂CH(NH₂)CO₂H. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. Like most other α-amino acids, this compound is chiral and exists as a white, water-soluble solid . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation in living organisms .
準備方法
Synthetic Routes and Reaction Conditions: 2-Aminonorvaline can be synthesized through various methods. One common approach involves the reduction of nitriles. For example, the nitrile group in 2-cyanopentanoic acid can be reduced to an amine using hydrogen gas over a nickel catalyst or lithium aluminum hydride (LiAlH₄) in dry ether . Another method involves the reaction of halogenoalkanes with ammonia, where the nitrogen lone pair in ammonia acts as a nucleophile and replaces the halogen in the halogenoalkane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the reduction of nitriles or the reaction of halogenoalkanes with ammonia under controlled conditions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
化学反応の分析
Types of Reactions: 2-Aminonorvaline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions typically involve hydrogen gas over a metal catalyst (e.g., nickel) or lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Substitution reactions often involve halogenoalkanes and ammonia, where the nitrogen lone pair in ammonia replaces the halogen in the halogenoalkane
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce primary amines .
科学的研究の応用
2-Aminonorvaline has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its role in prebiotic chemistry and the origin of life .
Biology:
- Investigated for its incorporation into recombinant proteins in Escherichia coli, reflecting the imperfect selectivity of aminoacyl-tRNA synthetase .
Medicine:
- Explored for its potential in treating Alzheimer’s disease by reversing cognitive decline and synaptic loss in murine models .
- Studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Industry:
作用機序
The mechanism of action of 2-Aminonorvaline involves its inhibition of the enzyme arginase, leading to increased levels of arginine and enhanced production of nitric oxide. This results in improved blood flow and muscle pumps during workouts, as well as enhanced nutrient delivery to muscles for better performance and recovery . Additionally, this compound’s effects on cognitive function and metabolic regulation are linked to its interactions with specific molecular targets and pathways involved in these processes .
類似化合物との比較
Similar Compounds:
Valine: An isomer of 2-Aminonorvaline, valine is a common amino acid incorporated into proteins.
Uniqueness: this compound is unique due to its specific structural properties and its ability to inhibit arginase, leading to increased nitric oxide production. This makes it particularly valuable in applications related to muscle performance and cardiovascular health . Additionally, its potential therapeutic applications in treating Alzheimer’s disease and metabolic syndrome further highlight its uniqueness compared to other similar compounds .
特性
| 118065-02-4 | |
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC名 |
2,2-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-3-5(6,7)4(8)9/h2-3,6-7H2,1H3,(H,8,9) |
InChIキー |
SXQWVGXLKTZECH-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/no-structure.png)

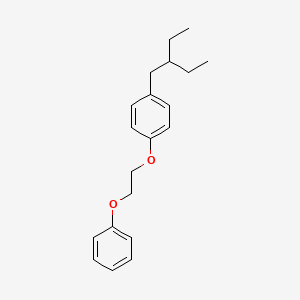
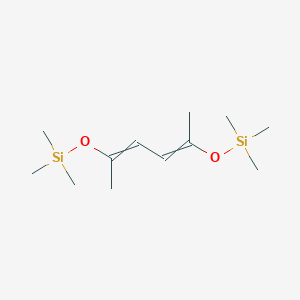
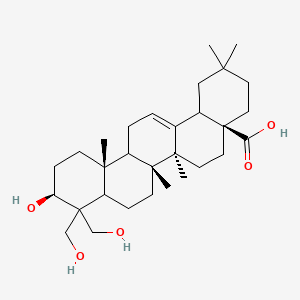


![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
